Methyl 3-(chlorosulfonyl)-2-naphthoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

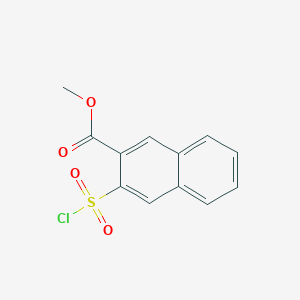

Methyl 3-(chlorosulfonyl)-2-naphthoate is an organosulfur compound that features a naphthalene ring substituted with a chlorosulfonyl group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)-2-naphthoate typically involves the chlorosulfonation of methyl 2-naphthoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

Reaction Setup: Methyl 2-naphthoate is dissolved in an appropriate solvent, such as dichloromethane.

Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the solution while maintaining a low temperature to control the exothermic reaction.

Reaction Progress: The reaction mixture is stirred for several hours at a controlled temperature to ensure complete chlorosulfonation.

Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is then dried and concentrated to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial process may also include additional purification steps, such as recrystallization or chromatography, to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-2-naphthoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.

Reduction: The compound can be reduced to form the corresponding sulfonic acid or sulfonamide using reducing agents like tin(II) chloride.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like acetone or ethanol, often in the presence of a base like triethylamine.

Reduction: Tin(II) chloride in hydrochloric acid is a common reducing agent used for the reduction of the chlorosulfonyl group.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Sulfonic Acids: Formed by the reduction of the chlorosulfonyl group.

Scientific Research Applications

Organic Synthesis

Methyl 3-(chlorosulfonyl)-2-naphthoate serves as an intermediate in synthesizing various sulfur-containing compounds, including sulfonamides and sulfonates. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it valuable in creating more complex molecules.

Medicinal Chemistry

This compound has garnered attention for its potential use in developing pharmaceuticals. It acts as a building block for drug candidates targeting various diseases, particularly in cancer therapy. Notably, it has been explored as an inhibitor of Mcl-1, a protein associated with cancer cell survival.

Material Science

In material science, this compound is utilized in synthesizing polymers and materials that exhibit unique properties due to the presence of the naphthalene core.

Biological Studies

The compound has been investigated for its biological activities, including antimicrobial and anticancer properties. Studies indicate that derivatives of this compound can inhibit the growth of certain pathogens and induce apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed how modifications to the naphthalene core influence the inhibitory potency against specific targets like Mcl-1. The following table summarizes findings from SAR studies:

| Compound | IC50 (μM) | Comments |

|---|---|---|

| 3a | 10.9 | Potent inhibitor of Mcl-1 |

| 3b | 99.0 | Weaker activity compared to 3a |

| 3c | N/A | Structural modifications improved binding affinity |

These findings suggest that enhancing hydrophobic interactions within the binding pocket significantly boosts inhibitory activity against Mcl-1.

Antiviral Effects

Research on N-phenylbenzamide derivatives has shown that compounds structurally related to this compound can inhibit Hepatitis B Virus (HBV) replication in vitro by increasing levels of A3G, indicating potential antiviral properties.

Antibacterial Efficacy

Sulfonamide derivatives have demonstrated effective inhibition against various bacterial pathogens. One study highlighted a related sulfonamide's efficacy against Staphylococcus aureus, showcasing potent antibacterial activity.

Anticancer Potential

Investigations into sulfonamide-based compounds have shown their ability to modulate pathways involved in cancer cell survival. A study reported that similar compounds could induce apoptosis in human cancer cell lines, emphasizing their therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-2-naphthoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a precursor to more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Methyl 3-(chlorosulfonyl)-2-naphthoate can be compared with other similar compounds, such as:

Methyl 4-chloro-3-(chlorosulfonyl)benzoate: Similar in structure but with a benzoate core instead of a naphthoate core. It exhibits similar reactivity and applications.

Methanesulfonyl Chloride: A simpler sulfonyl chloride compound used in similar nucleophilic substitution reactions.

Sulfonimidates: Organosulfur compounds with a tetrahedral sulfur center, used as intermediates in the synthesis of other sulfur-containing compounds.

The uniqueness of this compound lies in its naphthalene core, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides.

Biological Activity

Methyl 3-(chlorosulfonyl)-2-naphthoate is a compound of significant interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C12H9ClO3S

- Molecular Weight : 272.72 g/mol

- CAS Number : 15441-07-3

- Density : Approximately 1.4 g/cm³

- Boiling Point : 245.7 °C at 760 mmHg

The compound features a naphthalene ring substituted with a chlorosulfonyl group and a methoxy group, which are critical for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of the Mcl-1 oncoprotein, which is implicated in various cancers. Mcl-1 is known for its role in inhibiting apoptosis, thereby promoting cell survival. By disrupting the interaction between Mcl-1 and pro-apoptotic proteins, this compound may facilitate cancer cell death.

Structure-Activity Relationship (SAR)

A series of studies have been conducted to evaluate the SAR of naphthoate derivatives, including this compound. These studies suggest that modifications to the naphthalene core and substituents significantly affect the inhibitory potency against Mcl-1. For instance:

| Compound | IC50 (μM) | Comments |

|---|---|---|

| 3a | 10.9 | Potent inhibitor of Mcl-1 |

| 3b | 99.0 | Weaker activity compared to 3a |

| 3c | N/A | Structural modifications improved binding affinity |

The data indicate that increasing hydrophobic interactions within the binding pocket enhances inhibitory activity.

Case Studies and Research Findings

- Inhibition of Protein-Protein Interactions (PPIs) :

-

Development of Novel Therapeutics :

- The compound's ability to interfere with apoptotic pathways has led researchers to explore it as a scaffold for developing new anticancer agents. The SAR studies revealed that compounds with enhanced hydrophobic character exhibit improved binding affinities to Mcl-1, suggesting a pathway for future drug development .

- Toxicological Assessments :

Properties

IUPAC Name |

methyl 3-chlorosulfonylnaphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO4S/c1-17-12(14)10-6-8-4-2-3-5-9(8)7-11(10)18(13,15)16/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFUIXWQYYNIBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C=C1S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.